(Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid
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Description
“(Z)-3-methyl-4-oxo-4-(p-tolylamino)but-2-enoic acid” is an organic compound that is used as a building block for the organic molecular crystals . It has a molecular formula of C11H11NO3 . The compound is also known by several synonyms such as 4-oxo-4-4-toluidino but-2-enoic acid, n-p-tolyl-maleamic acid, n-p-tolylmaleamidic acid, maleanilic acid, p-methyl, n-4-methylphenyl maleamic, z-4-oxo-4-p-tolylamino but-2-enoic acid, z-4-4-methylanilino-4-oxobut-2-enoic acid .
Synthesis Analysis
The synthesis of this compound has been performed and it has been used as a building block for the organic molecular crystals with highly stable photoluminescence at ambient conditions . The synthesis of 4-oxo-2-butenoic acid has been achieved by microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid .Molecular Structure Analysis
The molecular structure of this compound includes a methyl group (CH3), a p-tolylamino group (C6H4NH), and a but-2-enoic acid group (C=CC(O)=O) . The InChI Key for this compound is VLWFSWMZGGZHGD-SREVYHEPSA-N .Chemical Reactions Analysis
The compound has been used in the synthesis of organic molecular crystals . It has also been involved in the microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid .Physical and Chemical Properties Analysis
The compound has a molecular weight of 205.213 g/mol . Further physical and chemical properties are not specified in the retrieved papers.Safety and Hazards
The compound is associated with several hazards. It can cause serious eye irritation, respiratory irritation, and skin irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of water if it comes in contact with skin .
Mechanism of Action
Target of Action
It has been found to inhibit human nmt (n-myristoyltransferase) expressed in escherichia coli dh5alpha cells . NMT is an enzyme that plays a crucial role in the post-translational modification of proteins, which is essential for their function and localization.
Mode of Action
Given its inhibitory action on nmt, it can be inferred that it may interfere with the myristoylation process of proteins, thereby affecting their function and localization within the cell .
Result of Action
Given its inhibitory action on nmt, it can be inferred that it may alter the function and localization of proteins that require myristoylation .
Properties
IUPAC Name |
(Z)-3-methyl-4-(4-methylanilino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8-3-5-10(6-4-8)13-12(16)9(2)7-11(14)15/h3-7H,1-2H3,(H,13,16)(H,14,15)/b9-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZUZAIWOWGBJM-CLFYSBASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C\C(=O)O)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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